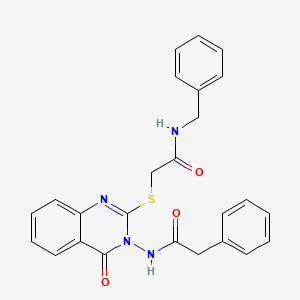

N-benzyl-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide

Description

N-benzyl-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide is a quinazolinone-based compound featuring a thioacetamide linkage and a benzyl substituent. This hybrid structure integrates a 3,4-dihydroquinazolin-4-one core modified with a 2-phenylacetamido group at position 3 and a thioether-linked acetamide moiety at position 2. The compound is synthesized via multistep reactions, including Knoevenagel condensation and nucleophilic substitution, as described in studies by Hindawi (2019) . Its structural characterization relies on IR, NMR (¹H and ¹³C), and HR-MS spectral data, confirming the presence of key functional groups such as the C=O (1680–1700 cm⁻¹ in IR) and thioether (C-S at ~700 cm⁻¹) .

The compound exhibits mild-to-moderate cytotoxic activity against cancer cell lines (e.g., K562 leukemia and MCF7 breast cancer), attributed to its ability to disrupt cellular proliferation pathways . Its bioactivity is modulated by the quinazolinone scaffold, which is known for intercalating with DNA or inhibiting kinases, and the thioacetamide group, which enhances solubility and target binding .

Properties

IUPAC Name |

N-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S/c30-22(15-18-9-3-1-4-10-18)28-29-24(32)20-13-7-8-14-21(20)27-25(29)33-17-23(31)26-16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,26,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISXRAJANCPTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing research findings regarding its biological activity, including anticancer and antimicrobial properties, through a detailed examination of various studies.

Chemical Structure and Synthesis

The compound is characterized by a quinazolinone core structure, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazolinone moiety followed by thiol-acetamide coupling.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that derivatives of quinazolinone can inhibit the proliferation of various cancer cell lines, including human colon carcinoma (HT29) and prostate cancer (DU145). The mechanism often involves the inhibition of key signaling pathways related to cell growth and survival .

- Molecular Docking Studies : Molecular docking studies suggest that these compounds can effectively bind to targets such as EGFR tyrosine kinase, which plays a crucial role in cancer progression. The binding affinities observed are comparable to those of established anticancer drugs .

- Case Studies : A notable study highlighted the synthesis of a related compound that showed promising results against HT29 cells with an IC50 value indicating effective concentration for 50% inhibition of cell viability .

Antimicrobial Activity

The antimicrobial potential of N-benzyl derivatives has also been explored:

- Inhibition Studies : Compounds similar to N-benzyl derivatives have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, a derivative exhibited minimum inhibitory concentrations (MICs) ranging from 0.31 to 5.0 µg/mL against tested strains .

- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to inhibit critical bacterial enzymes such as DNA gyrase, leading to bacterial cell death .

Data Summary

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationship (SAR) :

- Thermodynamic Stability : The Z-isomer of 5-arylidene derivatives dominates in solution, as confirmed by NMR, suggesting similar stereochemical preferences in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-benzyl-2-((4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl)thio)acetamide?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under reflux in acetic acid .

Thioacetamide Coupling : Reaction of the quinazolinone intermediate with 2-chloro-N-benzylacetamide in dry acetone using anhydrous K₂CO₃ as a base, stirred at room temperature for 12 hours to ensure complete substitution .

Acylation : Introducing the 2-phenylacetamido group via coupling reagents like EDCl/HOBt in DMF at 0–5°C to minimize side reactions .

- Optimization : Monitor reaction progress via TLC or HPLC. Solvent choice (e.g., DMF for polar intermediates) and temperature control are critical for yields >80% .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., quinazolinone C=O at ~170 ppm, thioether S-C at ~40 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 516.2) .

- X-ray Crystallography : Resolves stereochemical ambiguities; used for analogs like N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yl)thio)acetamide .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?

- Methodological Answer :

- Step 1 : Cross-validate with 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, NOESY can confirm spatial proximity of the benzyl and thioacetamide groups .

- Step 2 : Compare with structurally similar compounds (e.g., N-(4-chlorobenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide in ).

- Step 3 : Re-synthesize intermediates to isolate and characterize side products (e.g., over-acylated byproducts) .

Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

Analog Synthesis : Modify substituents (e.g., replace benzyl with 4-fluorobenzyl or cyclohexyl groups) and assess bioactivity changes .

Biological Assays : Test inhibition of kinase targets (e.g., EGFR or VEGFR2) using enzyme-linked immunosorbent assays (ELISA) at IC₅₀ concentrations .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, guided by analogs like triazoloquinoxaline derivatives .

Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated preclinically?

- Methodological Answer :

- In Vitro Assays :

- Solubility : Shake-flask method in PBS (pH 7.4) at 37°C .

- Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS/MS .

- In Vivo Studies : Administer orally (10 mg/kg) to rodents; collect plasma samples for LC-MS analysis to calculate AUC and Cmax .

Data Contradiction Analysis

Q. How should researchers address discrepancies between predicted and observed biological activity (e.g., lower-than-expected IC₅₀ values)?

- Methodological Answer :

- Hypothesis 1 : Impurities (e.g., unreacted intermediates) may interfere. Re-purify via column chromatography (silica gel, CH₂Cl₂:MeOH gradient) .

- Hypothesis 2 : Off-target effects. Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .

- Hypothesis 3 : Stereochemical mismatches. Re-evaluate enantiopurity via chiral HPLC or synthesize enantiomers for comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.